Home > Products > Screening Compounds P43545 > 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-
3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- - 41927-50-8

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

Catalog Number: EVT-370234
CAS Number: 41927-50-8
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- (also known as edaravone) is a heterocyclic compound belonging to the pyrazolone family. [] While it has known applications in the treatment of amyotrophic lateral sclerosis, this analysis will focus solely on its scientific research applications. Edaravone serves as a valuable building block in organic synthesis and is studied for its diverse biological activities. Its significance in scientific research stems from its versatility as a ligand in coordination chemistry, its potential as a scaffold for designing novel bioactive molecules, and its antioxidant properties.

5-Methyl-2-phenyl-4-(1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one (MPP)

    Compound Description: This compound is a pyrazolone derivative synthesized via the Sandmeyer reaction of 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- with 2-aminothaizole. [] It acts as a ligand, forming complexes with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II). [] These complexes have been studied for their potential as cytotoxic agents against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562), exhibiting promising results. []

4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

    Compound Description: This compound is a pyrazolone derivative whose crystal structure has been characterized, revealing significant dihedral angles between the pyrazol-5-ol ring and its attached phenyl ring, as well as between the pyrazolone ring and its phenyl substituent. [] The crystal structure also highlights the presence of N—H⋯O and C—H⋯Cl hydrogen bonds that contribute to the formation of molecular chains. []

    Compound Description: This compound represents a series of pyrazolone derivatives synthesized and investigated for their anti-inflammatory activity. [] The synthesis involves a multistep process starting with 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-, followed by reactions with substituted benzaldehydes and subsequently with substituted benzoyl chloride or substituted benzene sulfonyl chloride. []

(4Z)-4-(2H-1,4-benzothiazin-3(4H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (P1)

    Compound Description: This compound is a pyrazolone derivative investigated as a potential corrosion inhibitor for mild steel in acidic environments (1M HCl). [] Electrochemical studies and weight loss measurements indicate that this compound effectively inhibits corrosion by adsorbing onto the metal surface, following the Langmuir adsorption model. []

Overview

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- is a compound with significant relevance in medicinal chemistry and pharmacology. It belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities. The compound's chemical formula is C17H14N2OC_{17}H_{14}N_{2}O with a molecular weight of approximately 262.31 g/mol. It is also referred to by various names, including 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and Edaravone, among others .

Source and Classification

This compound can be sourced from various chemical suppliers and is classified under the category of pharmaceutical intermediates and reference standards. It is primarily utilized in research settings for its potential therapeutic applications, particularly in neurology and analgesics .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- typically involves the condensation of appropriate aldehydes with hydrazones or pyrazolone derivatives. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde in the presence of a base such as piperidine .

General Reaction Scheme:

  1. Combine 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde.
  2. Add piperidine as a catalyst.
  3. Heat the mixture under reflux conditions.
  4. Isolate the product via crystallization from ethanol.

The yield of this reaction can reach up to 93%, indicating a high efficiency in synthesizing this compound .

Chemical Reactions Analysis

Reactions and Technical Details

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- participates in various chemical transformations due to its reactive functional groups. Notably, it can undergo azo coupling reactions when treated with cyclopropyldiazonium salts, leading to the formation of cyclopropylhydrazones with yields up to 90% .

Example Reaction:

  1. Generate cyclopropyldiazonium from nitrosation.
  2. React with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
  3. Isolate the resulting cyclopropylhydrazone.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3H-Pyrazol-3-one typically involves interaction with biological targets such as enzymes or receptors. For instance, Edaravone has been studied for its neuroprotective effects through free radical scavenging and inhibition of oxidative stress pathways .

Potential Mechanism:

  1. Scavenging Free Radicals: The pyrazolone moiety can donate electrons to neutralize reactive oxygen species.
  2. Inhibition of Lipid Peroxidation: This reduces cellular damage in neurodegenerative conditions.

Such mechanisms are crucial for understanding its therapeutic potential in treating conditions like stroke or neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3H-Pyrazol-3-one include:

  • Appearance: White to light yellow crystalline powder.
  • Odor: Odorless.

Chemical Properties:

  • Solubility: Soluble in organic solvents such as ethanol.

Relevant Data:
The compound has been shown to have a melting point range between 195°C to 197°C . Its stability under various conditions makes it suitable for pharmaceutical formulations.

Applications

Scientific Uses

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-, particularly its derivative Edaravone, is used extensively in medical research due to its antioxidant properties. Applications include:

  1. Neuroprotective Agent: Used in clinical settings for acute ischemic stroke treatment.
  2. Research on Oxidative Stress: Investigated for its role in managing oxidative damage in neurodegenerative diseases.
  3. Pharmaceutical Development: Serves as a reference standard for quality control in drug formulations .

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its importance in both synthetic methodologies and therapeutic applications.

Introduction to 3H-Pyrazol-3-one Derivatives in Modern Chemistry

Nomenclature and Structural Classification of Pyrazolone Derivatives

The systematic IUPAC name 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- precisely defines the core structure: a pyrazol-3-one ring system with hydrogenation at the 2,4-positions, methyl substitution at the N-2 position, and phenyl substitution at the C-5 position [4] [7]. This compound (C₁₀H₁₀N₂O, MW 174.20 g/mol) is alternatively designated as 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the NIST Chemistry WebBook and carries multiple historical and commercial synonyms including Norphenazone, 1-Phenyl-3-methyl-5-pyrazolone, and Radicut [4]. The molecular architecture features three principal components: the pyrazolone heterocycle, a methyl group directly attached to the ring nitrogen (N-2), and a phenyl substituent at the C-5 position. This arrangement creates a conjugated system that significantly influences the compound's tautomeric behavior and electronic properties.

  • Tautomeric Equilibria: The structure exhibits prototropic tautomerism, oscillating between keto (3H-pyrazol-3-one) and enol (1H-pyrazol-3-ol) forms. This equilibrium is influenced by solvent polarity, temperature, and substitution patterns. The presence of the 5-phenyl group stabilizes the keto form through extended conjugation, while the N-2 methyl group reduces steric strain in the enol configuration [7].

  • Substituent Effects: The methyl group at N-2 acts as an electron-donating substituent that increases electron density at the adjacent nitrogen, while the 5-phenyl group introduces aromatic character and planarity to the C-5 position. This combination creates distinct electronic environments at the reactive C-4 position, which serves as the primary site for electrophilic substitution and Michael addition reactions [4] [5].

  • Crystallographic and Spectroscopic Features: X-ray diffraction studies of analogous compounds reveal a nearly planar pyrazolone ring with slight puckering. The bond length between C-3 and O (approximately 1.23 Å) confirms predominant keto character in the solid state. Nuclear magnetic resonance (NMR) spectroscopy shows characteristic signals including a downfield carbonyl carbon resonance (δ ~165 ppm in ¹³C NMR) and distinct methylene proton signals (δ ~3.5 ppm in ¹H NMR) at C-4, confirming the non-aromatic nature of the dihydropyrazolone system [5].

Table 1: Tautomeric Forms of 2,4-Dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one

Tautomeric FormStructural FeaturesStabilizing FactorsCharacteristic Spectral Signatures
Keto Form (3H-)C₃=O bond (1.23 Å)Conjugation with 5-phenyl group¹³C NMR: δ 165 ppm (C=O); IR: 1665 cm⁻¹
Enol Form (1H-)C₃-OH, C₄=C₅ bondIntramolecular H-bonding with N-1¹H NMR: δ 10.2 ppm (OH); IR: 3200 cm⁻¹ (broad)

Table 2: Substituent Influence on Physicochemical Parameters

Substituent PositionGroupElectronic EffectSteric InfluenceImpact on Reactivity
N-2Methyl (+I effect)Electron donationMinimal (Conformational flexibility)Enhanced nucleophilicity at N-1; Decreased C-4 electrophilicity
C-5Phenyl (mesomeric effect)Resonance conjugationModerate (Planar constraint)Stabilized enolate formation; Extended chromophore
C-4UnsubstitutedN/AN/ASite for electrophilic substitution, Michael additions, and condensation reactions

Historical Evolution of Pyrazolone-Based Pharmacophores in Medicinal Chemistry

The therapeutic exploration of pyrazolones commenced in 1883 with Ludwig Knorr's seminal synthesis of antipyrine (phenazone), establishing the foundational structure from which 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one (Norphenazone) was later derived as a structural analog [2]. This discovery ignited extensive structure-activity relationship (SAR) investigations that systematically modified the pyrazolone scaffold, leading to successive generations of therapeutic agents. The historical development reveals strategic molecular refinements that enhanced target specificity and therapeutic profiles:

  • First-Generation Modifications (Late 19th - Early 20th Century): Following antipyrine's introduction as an antipyretic and analgesic, medicinal chemists pursued alkylation strategies at the N-1 and C-3 positions. Norphenazone emerged as a significant intermediate in this exploratory phase, serving as a precursor for propyphenazone (4-isopropyl analogue) and dipyrone (metamizole) through sulfonation and methylation pathways. These derivatives demonstrated enhanced pharmacological profiles, with metamizole becoming recognized as one of the most potent antipyretics in clinical use [2].

  • Mechanistic Diversification (Late 20th Century): The discovery that certain pyrazolones could modulate diverse biological targets beyond cyclooxygenase inhibition spurred new therapeutic applications. Edaravone (marketed as Radicut®), a 3-methyl-1-phenyl-2-pyrazolin-5-one derivative structurally analogous to Norphenazone, was developed as a potent free radical scavenger. Approved in 2001 for amyotrophic lateral sclerosis (ALS), edaravone exemplifies the successful repurposing of the pyrazolone core for neuroprotective applications through strategic retention of the phenyl and methyl substituents while optimizing radical quenching capabilities [2] [4].

  • Contemporary Target-Specific Agents (21st Century Innovations): Modern medicinal chemistry leverages the pyrazolone scaffold for targeted therapies through rational design approaches. Eltrombopag (marketed as Promacta®), an FDA-approved thrombopoietin receptor agonist for thrombocytopenia, incorporates a biaryl hydrazone extension onto the pyrazolone core. This structural optimization exploits the C-4 position of the pyrazolone ring as a versatile attachment point for pharmacophore elaboration while retaining the essential metal-chelating properties of the heterocycle [2].

  • Structure-Activity Relationship (SAR) Insights: Systematic SAR studies reveal that antimicrobial potency correlates with specific substitution patterns: Unsubstituted phenyl rings at C-5 enhance broad-spectrum activity against Gram-positive bacteria, while acetyl glucoside moieties improve antifungal properties. The intramolecular hydrogen bonding capability between the carbonyl and NH moieties significantly influences bioavailability parameters including permeability and solubility [2]. For antitumor applications, derivatives featuring heteroaromatic extensions at C-4 demonstrate nanomolar cytotoxicity against leukemia cell lines (HL-60, MV-4-11) through apoptosis induction and oxidative stress mechanisms [8].

Table 3: Evolution of Pyrazolone-Based Therapeutics from Norphenazone Derivatives

EraTherapeutic AgentStructural Features Relative to NorphenazonePrimary Therapeutic ApplicationKey Advancement
1883Antipyrine (Phenazone)N-1 methyl, C-3 methylAntipyretic/analgesicFirst synthetic pyrazolone drug
Early 20th c.NorphenazoneN-2 methyl, C-5 phenylChemical intermediateFoundational scaffold for SAR development
1920sMetamizole (Dipyrone)Sulfonate derivativePerioperative pain, cancer painEnhanced analgesic potency
2001EdaravoneN-1 phenyl, C-3 methylALS neuroprotectionFree radical scavenging mechanism
2008EltrombopagHydrazone extension at C-4ThrombocytopeniaTargeted receptor agonism

The trajectory of pyrazolone-based drug discovery demonstrates how strategic modifications to the 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one scaffold have yielded clinically significant agents addressing diverse pathological conditions. Contemporary research continues to explore novel functionalizations, including spirocyclic systems and transition metal complexes, to modulate emerging therapeutic targets while optimizing pharmacokinetic profiles through calculated logP adjustments and polar surface area modifications [2] [8].

Table 4: Structural Diversity of Pyrazolone Derivatives in Medicinal Chemistry

Compound ClassCore Modification SitesBiological ActivitiesRepresentative Derivatives
AntimicrobialC-4: Schiff bases; N-1: GlucosidesBroad-spectrum antibacterial/antifungalCompounds 10, 11 (MIC: 25-400 μg/mL)
AntitumorC-4: Heterocyclic fusions; Spiro systemsApoptosis induction, Kinase inhibitionImidazo[1,2-b]pyrazole-7-carboxamides (IC₅₀: 9.68 μM)
CNS AgentsC-4: Radical scavenging groupsNeuroprotectionEdaravone (approved for ALS)
MetabolicC-4: β-D-glycopyranosidesSGLT1 inhibition4-Benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glucopyranosides
HematologicalC-4: Hydrazone chelatorsThrombopoietin receptor agonismEltrombopag (approved for thrombocytopenia)

Properties

CAS Number

41927-50-8

Product Name

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

IUPAC Name

2-methyl-5-phenyl-4H-pyrazol-3-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

NIXIJMXBXHWPEK-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=N1)C2=CC=CC=C2

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.